2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole
Description
2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a thioether (-S-) linker connecting a benzo[d]imidazole core to a 4-(m-tolyloxy)butyl chain. Benzimidazole derivatives are widely studied for their therapeutic applications, including antiulcer, antiviral, and anticancer activities, owing to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s sulfur-containing side chain may contribute to redox activity or metal coordination, as seen in related anticorrosion agents .
Properties
IUPAC Name |
2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-6-8-16(13-15)22-11-4-5-12-23-14-19-20-17-9-2-3-10-18(17)21-19/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVJJIJJMWIMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCSCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1H-benzo[d]imidazole with a suitable alkylating agent to introduce the thioether linkage. This is followed by the introduction of the tolyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The thioether linkage and tolyloxy group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Table 2: Functional Comparison
Electronic and Steric Effects
- Electron-Donating Groups (e.g., methoxy, m-tolyl) : Increase lipophilicity and improve blood-brain barrier penetration, as seen in CNS-targeting derivatives .
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Enhance metal-binding capacity in anticorrosion agents or modulate enzyme inhibition (e.g., proton pump inhibitors) .
- Bulkier Substituents (e.g., trifluoroethoxy, naphthyl) : May reduce metabolic clearance but limit target accessibility .
Biological Activity
The compound 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound includes a benzimidazole core, which is known for its diverse biological properties. The presence of the thioether group (-S-), the tolyloxy group, and the butyl chain contributes to its unique chemical behavior and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives often exhibit antimicrobial properties. For instance, studies have shown that certain benzimidazole compounds demonstrate significant antibacterial activity against a range of pathogens. The incorporation of sulfur-containing moieties like thioether groups can enhance this activity due to their ability to interact with microbial cell membranes or inhibit essential microbial enzymes.
| Compound | Activity Type | Microorganism | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 5.0 |
| Compound B | Antifungal | Candida albicans | 3.5 |
| This compound | TBD | TBD | TBD |
Anticancer Activity
Benzimidazoles have also been studied for their anticancer properties. The thioether modification in this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
A case study involving similar benzimidazole derivatives showed promising results in inhibiting the growth of cancer cells:
- Cell Lines Tested : A-431 (epidermoid carcinoma), MCF-7 (breast cancer)
- Findings : Compounds exhibited IC50 values ranging from 1.5 to 10 µg/mL, indicating significant growth inhibition compared to control groups.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption : The thioether group may facilitate interactions with lipid membranes, leading to increased permeability and cell death.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial activity correlated with structural modifications.
- Anticancer Screening : In vitro assays on cancer cell lines revealed that modifications at the benzimidazole core significantly affected cytotoxicity, suggesting that further optimization could enhance therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that substituents on the benzimidazole ring and the presence of sulfur groups could be crucial for enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
